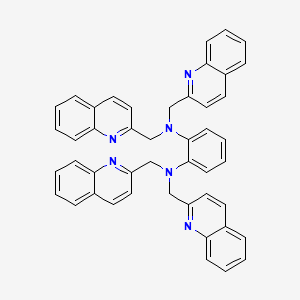
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzene-1,2-diamine core with four quinolin-2-ylmethyl groups attached to the nitrogen atoms, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,2-diamine with quinolin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete substitution of the amine hydrogens with quinolin-2-ylmethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinolin-2-ylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Compounds with new functional groups replacing the quinolin-2-ylmethyl groups.
Scientific Research Applications
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moieties, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine largely depends on its application. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of cellular processes. The quinoline groups can intercalate into DNA, disrupting replication and transcription. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N2,N2-Tetrakis(pyridin-2-ylmethyl)benzene-1,2-diamine: Similar structure but with pyridine instead of quinoline.
N1,N1,N2,N2-Tetrakis(2-chloroethyl)benzene-1,2-diamine: Features chloroethyl groups instead of quinolin-2-ylmethyl groups.
Uniqueness
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is unique due to the presence of quinoline groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s ability to form stable metal complexes and exhibit fluorescence, making it valuable in various research applications.
Properties
Molecular Formula |
C46H36N6 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N-tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C46H36N6/c1-5-15-41-33(11-1)21-25-37(47-41)29-51(30-38-26-22-34-12-2-6-16-42(34)48-38)45-19-9-10-20-46(45)52(31-39-27-23-35-13-3-7-17-43(35)49-39)32-40-28-24-36-14-4-8-18-44(36)50-40/h1-28H,29-32H2 |
InChI Key |
ATXZPTNORHAXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5N(CC6=NC7=CC=CC=C7C=C6)CC8=NC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















